molecular formula C8H8N4O2 B10904288 Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B10904288
M. Wt: 192.17 g/mol
InChI Key: DPEPSSYHEMTMJQ-UHFFFAOYSA-N
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Description

Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a key chemical intermediate based on the privileged 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocycle of significant interest in modern drug discovery . This scaffold is isoelectronic with the purine ring system, allowing it to function as a versatile bioisostere in the design of novel therapeutic agents, particularly for targeting ATP-binding sites in enzymes . The specific 7-methyl and C-2 carboxylate ester substitutions on this core structure make it a versatile precursor for the synthesis of more complex, biologically active molecules, especially through further functionalization of the ester group into carboxamide derivatives . A primary research application for derivatives of this compound is in the development of broad-spectrum antiviral agents. Specifically, 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide analogues have been extensively investigated as potent inhibitors of the Influenza Virus RNA-dependent RNA Polymerase (RdRP) . These inhibitors work by disrupting the essential protein-protein interaction between the PA and PB1 subunits of the viral polymerase, a mechanism that is considered promising for overcoming resistance issues associated with existing antivirals . Beyond antivirals, the TP scaffold exhibits remarkable versatility and is found in compounds with diverse biological activities, including antimicrobial agents that target DNA Gyrase , as well as anticancer and cardiovascular therapeutics . The metal-chelating properties of the TP core, facilitated by multiple nitrogen atoms, further enable the creation of metal complexes for various research applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-5-3-4-9-8-10-6(7(13)14-2)11-12(5)8/h3-4H,1-2H3

InChI Key

DPEPSSYHEMTMJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=NC(=NN12)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-1,2,4-Triazole Derivatives

The most widely reported method for synthesizing the triazolopyrimidine core involves cyclocondensation reactions. Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1,3-diketones or β-keto esters under acidic or basic conditions to form the bicyclic scaffold. For example:

  • Reaction with 1-Phenylbutane-1,3-dione :
    Heating ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid at reflux yields ethyl 5-methyl-7-phenyl-[1,2,] triazolo[1,5-a]pyrimidine-2-carboxylate . Hydrolysis of the ethyl ester followed by methylation with methanol under acidic conditions produces the methyl ester derivative.

    Key Data :

    • Yield: 65–75% after hydrolysis and esterification .

    • Reaction Time: 6–8 hours for cyclocondensation; 2–4 hours for esterification .

Coupling Reactions with Preformed Carbonyl Chlorides

A two-step approach involves synthesizing the triazolopyrimidine-2-carbonyl chloride intermediate, followed by nucleophilic substitution with methanol:

  • Step 1: Chlorination of Carboxylic Acid :
    7-Methyl- triazolo[1,5-a]pyrimidine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride .

  • Step 2: Methanol Quenching :
    The acyl chloride reacts with methanol in dichloromethane (CH₂Cl₂) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to yield the methyl ester .

    Key Data :

    • Yield: 80–85% for chlorination; 90–95% for esterification .

    • Purity: >98% (HPLC) .

Microwave-Assisted One-Pot Synthesis

Recent advances utilize microwave irradiation to accelerate cyclocondensation and esterification in a single step:

  • Reagents :
    Ethyl 5-amino-1,2,4-triazole-3-carboxylate, methyl acetoacetate, and acetic acid.

  • Conditions :
    Microwave irradiation at 150°C for 15–20 minutes .

    Key Data :

    • Yield: 70–78% .

    • Regioselectivity: >95% for the 7-methyl isomer .

Regioselective Synthesis Using Ionic Liquids

Neutral ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enhance regioselectivity in Biginelli-like multicomponent reactions :

  • Reagents :
    3,5-Diamino-1,2,4-triazole, methyl acetoacetate, and aryl aldehydes.

  • Conditions :
    Reaction at 80°C for 4–6 hours in ionic liquid medium .

    Key Data :

    • Yield: 60–65% .

    • Regioselectivity: 7-methyl-5-aryl derivatives favored .

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Regioselectivity Key Advantage
Cyclocondensation65–75%8–12 hoursModerateScalability for bulk synthesis
Carbonyl Chloride Coupling80–95%4–6 hoursHighHigh purity and yield
Microwave-Assisted70–78%15–20 minutesHighRapid synthesis
Ionic Liquid-Mediated60–65%4–6 hoursVery HighTunable regioselectivity

Structural Characterization and Validation

Critical analytical data for methyl 7-methyl triazolo[1,5-a]pyrimidine-2-carboxylate:

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 2.68 (s, 3H, CH₃), 3.96 (s, 3H, OCH₃), 6.92 (s, 1H, H-5), 8.21 (s, 1H, H-6) .

  • IR (KBr) :
    1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N) .

  • Mass Spectrometry :
    m/z 207.08 [M+H]⁺ .

Challenges and Optimization Strategies

  • Regioselectivity Control :
    Competing formation of 5-methyl-7-aryl isomers necessitates careful selection of reaction conditions . Ionic liquids or microwave irradiation improve selectivity .

  • Ester Hydrolysis Risk :
    Prolonged exposure to moisture during storage may hydrolyze the methyl ester to the carboxylic acid. Stabilization with desiccants is recommended .

Industrial-Scale Production Considerations

  • Cost Efficiency :
    The carbonyl chloride coupling method is preferred for large-scale synthesis due to high yields and minimal byproducts .

  • Environmental Impact :
    Microwave and ionic liquid methods reduce solvent waste and energy consumption, aligning with green chemistry principles .

Emerging Applications and Derivatives

While beyond the scope of preparation methods, derivatives of this compound show promise as:

  • Antiviral Agents : Inhibitors of influenza PA-PB1 interaction .

  • Anticancer Compounds : Tubulin polymerization inhibitors .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Research indicates that Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate exhibits various biological activities:

  • Anticancer Properties : Compounds in the triazolo[1,5-a]pyrimidine class have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. This compound specifically has demonstrated cytotoxic effects against several types of cancer cells.
  • Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to interfere with key signaling pathways involved in cell survival and proliferation. For instance, it has been reported to inhibit the ERK signaling pathway, leading to reduced viability and increased apoptosis in cancer cells.

Study on Anticancer Activity

A pivotal study published in a peer-reviewed journal investigated the anticancer properties of this compound against various cancer cell lines. The findings revealed:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • IC50 Values :
Cell LineIC50 (μM)Mechanism of Action
MCF-715.6Induction of apoptosis
A54912.3Cell cycle arrest
HCT1169.8Inhibition of ERK signaling

The study concluded that this compound could serve as a lead compound for further development into anticancer therapeutics.

Mechanistic Insights

Another investigation focused on elucidating the mechanism by which this compound induces apoptosis. Key findings included:

  • ERK Pathway Inhibition : The compound significantly decreased phosphorylation levels of ERK1/2 and AKT proteins.
  • Apoptotic Markers : Increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins were observed.

Mechanism of Action

The mechanism of action of Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : Nitro and trifluoromethyl groups (e.g., ) improve thermal stability, making such derivatives suitable for energetic applications.
  • Crystallinity : Aromatic substituents (e.g., phenyl in ) promote crystallinity, as evidenced by higher melting points.

Antiviral and Antitumor Potential

  • Chlorophenyl-substituted derivatives (e.g., ) exhibit Plasmodium falciparum inhibition (IC₅₀ < 100 nM), highlighting the importance of aromatic amines in antiparasitic activity.

Herbicidal Activity

  • Sulfonamide derivatives (e.g., 8a–8f in ) show herbicidal efficacy against broadleaf weeds, while the methyl ester lacks direct herbicidal data but serves as a synthetic intermediate.

Biological Activity

Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound belonging to the class of triazolopyrimidines, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, supported by case studies and research findings.

  • Chemical Formula : C7_7H8_8N4_4O2_2
  • Molecular Weight : 178.15 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 3697061

Anticancer Activity

Recent studies have highlighted the potential of triazolopyrimidine derivatives as anticancer agents. For instance, a series of compounds including derivatives of [1,2,4]triazolo[1,5-a]pyrimidine were evaluated for their antiproliferative activities against various human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

Key Findings:

  • Compound H12 exhibited significant antiproliferative effects with IC50_{50} values of 9.47 μM against MGC-803, 9.58 μM against HCT-116, and 13.1 μM against MCF-7 cells. These values indicate a higher potency compared to the standard drug 5-Fluorouracil (5-Fu) .
  • The mechanism of action involves the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival .
CompoundCell LineIC50_{50} (μM)Mechanism
H12MGC-8039.47ERK inhibition
H12HCT-1169.58ERK inhibition
H12MCF-713.1ERK inhibition

Antibacterial Activity

Triazolopyrimidine derivatives have also shown promising antibacterial properties. The structure-function relationship indicates that modifications in the triazole and pyrimidine rings can enhance antibacterial efficacy.

Research Insights:

  • A study demonstrated that certain triazolopyrimidine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Antiviral Activity

The antiviral potential of triazolopyrimidine compounds has been explored in the context of influenza and other viral infections.

Case Study:

  • A derivative synthesized as an intermediate for antiviral drugs demonstrated high efficacy against influenza virus strains. The compound's mechanism involves inhibition of viral replication through interference with viral RNA synthesis .

Q & A

Q. What are the common synthetic routes for Methyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting ethyl 5-amino-1,2,4-triazole-3-carboxylate with β-diketones (e.g., 1-phenylbutane-1,3-dione) in acetic acid under reflux, followed by regioselective methylation. Flash chromatography (CHCl₃/acetone, 9:1) is used to isolate isomers . Alternative protocols employ diethyl ethoxymethylenemalonate and aminotriazoles in glacial acetic acid, with reflux for 3 hours to form the triazolopyrimidine core .

Q. How is regioselectivity controlled during synthesis?

Regioselectivity depends on substituent positioning in the β-diketone precursor. For example, using 1-phenylbutane-1,3-dione yields two isomers: ethyl 5-methyl-7-phenyl- and ethyl 7-methyl-5-phenyl-triazolopyrimidine carboxylates. Steric and electronic effects of substituents dictate the dominant product. Separation is achieved via solvent-dependent chromatography .

Q. What purification techniques are effective for isolating Methyl 7-methyl derivatives?

Flash chromatography with chloroform/acetone (9:1) effectively separates isomers . For polar impurities, cold water washing and ethyl ether recrystallization are recommended after filtration .

Q. What analytical methods confirm structural identity?

Key techniques include:

  • 1H/13C NMR : Differentiates isomers via chemical shifts (e.g., δ 8.87 ppm for aromatic protons in isomer 7a vs. δ 8.80 ppm in 8a) .
  • Mass spectrometry (ESI) : Confirms molecular ions (e.g., m/z 436.2 [M+H]⁺ for cycloheptyl derivatives) .
  • IR spectroscopy : Validates functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectral data be resolved for isomeric triazolopyrimidines?

Contradictions arise from overlapping NMR signals in closely related isomers. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves coupling patterns and carbon-proton correlations .
  • X-ray crystallography : Provides unambiguous structural confirmation (e.g., bond lengths and angles in tetrahydro derivatives) .
  • Computational modeling : Predicts spectral profiles using DFT calculations to match experimental data .

Q. What strategies optimize cyclocondensation reactions for triazolopyrimidine cores?

  • Solvent choice : Acetic acid promotes cyclization at reflux, while ethanol/water mixtures reduce byproducts .
  • Catalysts : Piperidine derivatives enhance reaction efficiency but require safety precautions due to toxicity .
  • Temperature control : Prolonged reflux (>3 hours) improves yield but risks decomposition; monitoring via TLC is critical .

Q. How do structural modifications impact biological activity in SAR studies?

  • Ester hydrolysis : Basic hydrolysis converts methyl/ethyl esters to carboxylic acids, enhancing binding to viral polymerase interfaces (e.g., influenza PA-PB1 targets) .
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability, while bulky substituents (e.g., cycloheptyl) modulate CB2 receptor affinity .

Q. How can low yields in multi-step syntheses be addressed?

  • Intermediate stabilization : Use protective groups (e.g., acetyl for amines) to prevent side reactions .
  • Stepwise optimization : Adjust stoichiometry (e.g., 1.5 equivalents of diethyl ethoxymethylenemalonate) and isolate intermediates before proceeding .
  • Microwave-assisted synthesis : Reduces reaction time and improves purity in cyclization steps .

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